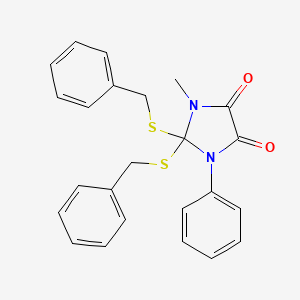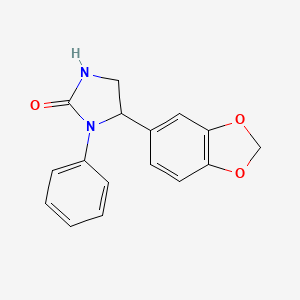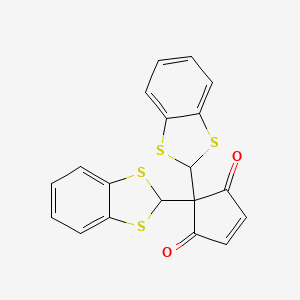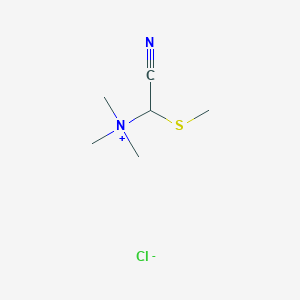
Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride is a quaternary ammonium compound with the molecular formula C₆H₁₃ClN₂S It is characterized by the presence of a cyano group (–CN), a trimethylammonium group (–N(CH₃)₃⁺), and a methylsulfanyl group (–SCH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride typically involves the reaction of trimethylamine with a suitable cyano-containing precursor. One common method is the reaction of trimethylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the cyano group to primary amines.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the cyano group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used to oxidize the methylsulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed to reduce the cyano group.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines and other reduced derivatives.
Scientific Research Applications
Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitriles and amines.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The trimethylammonium group can interact with negatively charged sites on proteins and enzymes, potentially altering their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Cyanomethyl)trimethylammonium iodide: Similar structure but with an iodide counterion.
Trimethylsulfonium iodide: Contains a sulfonium group instead of a quaternary ammonium group.
N,N,N-Trimethylmethanaminium chloride: Lacks the cyano and methylsulfanyl groups.
Uniqueness
Cyano-N,N,N-trimethyl(methylsulfanyl)methanaminium chloride is unique due to the combination of its cyano, trimethylammonium, and methylsulfanyl groups
Properties
CAS No. |
62383-93-1 |
|---|---|
Molecular Formula |
C6H13ClN2S |
Molecular Weight |
180.70 g/mol |
IUPAC Name |
[cyano(methylsulfanyl)methyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C6H13N2S.ClH/c1-8(2,3)6(5-7)9-4;/h6H,1-4H3;1H/q+1;/p-1 |
InChI Key |
WFZIXSOVRMCCIW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C(C#N)SC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


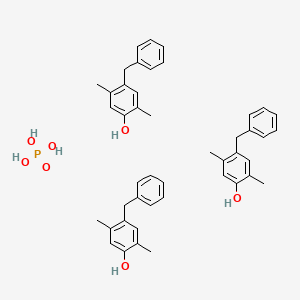
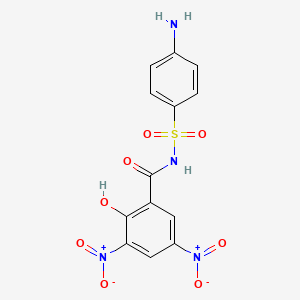
![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)
![1-Chloro-2-[(2-methoxyphenyl)methyl]benzene](/img/structure/B14532136.png)
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)
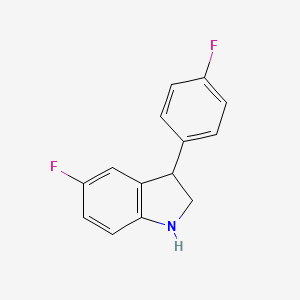
![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![4,4'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)](/img/structure/B14532145.png)
![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
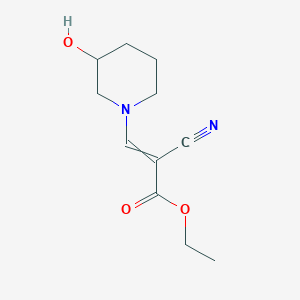
![(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol](/img/structure/B14532169.png)
